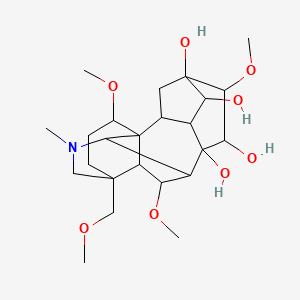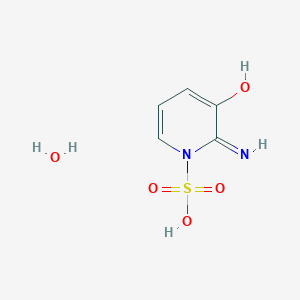![molecular formula C₂₀H₂₂ClNO₃ B1145526 2-[4-(4-Chlorobenzoyl)phenoxy]-2-methyl-N-(1-methylethyl)-propanamide CAS No. 1316847-19-4](/img/new.no-structure.jpg)
2-[4-(4-Chlorobenzoyl)phenoxy]-2-methyl-N-(1-methylethyl)-propanamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-[4-(4-Chlorobenzoyl)phenoxy]-2-methyl-N-(1-methylethyl)-propanamide is a chemical compound known for its significant applications in the pharmaceutical industry. It is a derivative of fenofibric acid and is primarily used in the treatment of hyperlipidemia and hypercholesterolemia. The compound is known for its ability to activate peroxisome proliferator-activated receptor alpha (PPARα), which plays a crucial role in lipid metabolism.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-[4-(4-Chlorobenzoyl)phenoxy]-2-methyl-N-(1-methylethyl)-propanamide typically involves the reaction of 4-chloro-4’-hydroxybenzophenone with isopropyl 2-bromo-2-methylpropanoate in the presence of an alkaline agent such as potassium carbonate . This reaction is carried out in a solvent system composed of a mixture of dimethyl sulfoxide and a C2-C4 alkyl acetate . The process can be scaled up for industrial production, ensuring high yield and purity without the need for recrystallization .
化学反应分析
Types of Reactions
2-[4-(4-Chlorobenzoyl)phenoxy]-2-methyl-N-(1-methylethyl)-propanamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids.
Reduction: Reduction reactions can convert the compound into alcohol derivatives.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the chlorobenzoyl group.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are typically used.
Substitution: Nucleophiles like amines and thiols can be used under basic conditions to facilitate substitution reactions.
Major Products Formed
Oxidation: Carboxylic acids.
Reduction: Alcohol derivatives.
Substitution: Various substituted derivatives depending on the nucleophile used.
科学研究应用
2-[4-(4-Chlorobenzoyl)phenoxy]-2-methyl-N-(1-methylethyl)-propanamide has a wide range of applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a standard in analytical chemistry.
Medicine: Primarily used in the treatment of hyperlipidemia and hypercholesterolemia.
Industry: Utilized in the production of pharmaceuticals and as an intermediate in the synthesis of other chemical compounds.
作用机制
The primary mechanism of action of 2-[4-(4-Chlorobenzoyl)phenoxy]-2-methyl-N-(1-methylethyl)-propanamide involves the activation of PPARα . This activation leads to increased lipolysis and the elimination of triglyceride-rich particles from plasma by activating lipoprotein lipase and reducing the production of apoprotein C-III . The compound also induces an increase in the synthesis of apoproteins A-I and A-II, leading to higher levels of high-density lipoprotein (HDL) cholesterol .
相似化合物的比较
Similar Compounds
Fenofibrate: Another PPARα agonist used in the treatment of hyperlipidemia.
Bezafibrate: A fibric acid derivative with similar lipid-lowering effects.
Gemfibrozil: Another fibric acid derivative used to lower lipid levels.
Uniqueness
2-[4-(4-Chlorobenzoyl)phenoxy]-2-methyl-N-(1-methylethyl)-propanamide is unique due to its specific chemical structure, which provides a distinct pharmacokinetic profile and a potent effect on lipid metabolism. Its ability to activate PPARα more selectively compared to other fibrates makes it a valuable compound in the treatment of lipid disorders .
属性
CAS 编号 |
1316847-19-4 |
|---|---|
分子式 |
C₂₀H₂₂ClNO₃ |
分子量 |
359.85 |
同义词 |
2-(4-(4-Chlorobenzoyl)phenoxy)-N-isopropyl-2-methylpropanamide; |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


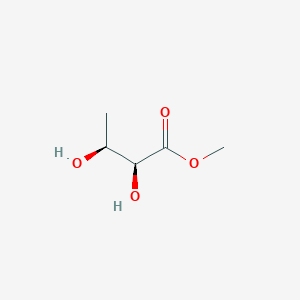
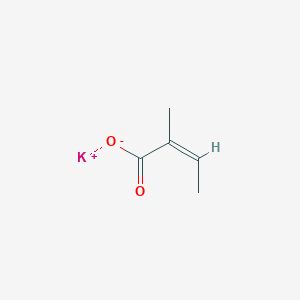
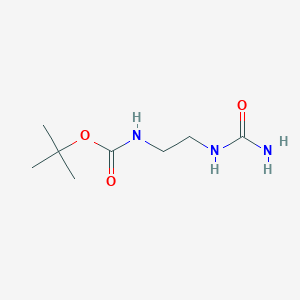
![6,16,18-trimethoxy-13-(methoxymethyl)-11-methyl-11-azahexacyclo[7.7.2.12,5.01,10.03,8.013,17]nonadecane-4,5,7,8,14-pentol](/img/structure/B1145452.png)
